
tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate
Overview
Description
tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate: is a synthetic organic compound often used in medicinal chemistry and organic synthesis. It features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in peptide synthesis. The presence of a trifluoromethyl group on the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the intermediate, (S)-1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylamine.
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Deprotection of the Carbamate Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This is a critical step in peptide synthesis and functionalization.
Procedure :
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The Boc-protected compound is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
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Example: Deprotection of Boc-Phe-ol analogs under TFA/DCM (1:1) at 0°C for 1 hr yields the free amine .
Key Data :
Reagent | Conditions | Product | Reference |
---|---|---|---|
TFA/DCM (1:1) | 0°C, 1 hr | Amine derivative |
Functionalization of the Hydroxyl Group
The secondary hydroxyl group undergoes derivatization to enable further reactivity, such as nucleophilic substitution or oxidation.
Methanesulfonylation
The hydroxyl group is converted to a mesylate, enhancing its leaving-group ability.
Procedure :
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React with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in DCM at 0°C .
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Example: Formation of 2-(tert-butoxycarbonylamino)ethyl methanesulfonate (yield: 85–95%) .
Key Data :
Reagent | Conditions | Product | Reference |
---|---|---|---|
MsCl, TEA, DCM | 0°C → RT, 2 hr | Mesylate intermediate |
Oxidation
The hydroxyl group is oxidized to a ketone using agents like Dess-Martin periodinane or Swern oxidation .
Coupling Reactions
The hydroxyl or deprotected amine groups participate in coupling reactions to form amides or carbamates.
Amide Bond Formation
Procedure :
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Activate the hydroxyl group using TCFH (tetramethylchloroformamidinium hexafluorophosphate) and Oxyma in DMAc with DIPEA as a base .
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Example: Coupling Boc-Tyr(Me)-OH with amines at 0°C for 30 min, followed by 16 hr at 25°C .
Key Data :
Reagent | Conditions | Application | Reference |
---|---|---|---|
TCFH, Oxyma, DIPEA | 0°C → RT, DMAc | Peptide coupling |
Carbamate Transfer
Rhodium-catalyzed transfer of carbamates to sulfoxides in toluene at elevated temperatures .
Aromatic Ring Modifications
Potential Reactions :
Scientific Research Applications
Drug Design and Synthesis
The compound is primarily explored as an intermediate in the synthesis of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological activity while minimizing adverse effects.
Case Study: Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can act as inhibitors of specific enzymes critical in metabolic pathways. For instance, studies have shown that derivatives of tert-butyl carbamates can inhibit enzymes such as:
- β-secretase : Involved in Alzheimer's disease pathology.
- Acetylcholinesterase : Targeted for neurodegenerative disorders.
These findings highlight the potential of tert-butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate as a lead compound for further drug development aimed at treating neurological conditions.
The biological activity of this compound has been investigated through various in vitro studies. It has shown promise in:
- Cellular Protection : Exhibiting protective effects against oxidative stress and inflammation.
- Modulation of Cytokine Production : Reducing pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid beta peptides.
This suggests its potential role in mitigating neuroinflammation associated with neurodegenerative diseases.
Mechanism of Action
Mechanism:
Enzyme Interaction: The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity.
Molecular Targets: Targets enzymes with nucleophilic active sites, such as serine hydrolases.
Pathways Involved: Inhibition of enzyme activity can lead to downstream effects on metabolic pathways, depending on the enzyme’s role.
Comparison with Similar Compounds
tert-Butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)carbamate: Lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.
tert-Butyl (S)-(1-hydroxy-3-(4-methylphenyl)propan-2-yl)carbamate: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness:
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, making it more suitable for drug development.
Protecting Group: The tert-butyl carbamate group is easily removable under mild conditions, making it versatile in synthetic applications.
This detailed overview should provide a comprehensive understanding of tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate, its preparation, reactions, applications, and comparisons with similar compounds
Biological Activity
tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate, also known by its CAS number 944470-71-7, is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of specific enzymes. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C15H20F3NO3
- Molecular Weight : 319.32 g/mol
- CAS Number : 944470-71-7
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Enzyme Inhibition :
- The compound has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. It exhibits an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent activity against these targets .
- Amyloid Beta Aggregation :
- Protective Effects on Neuronal Cells :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Structural Activity Relationship (SAR)
The presence of the trifluoromethyl group on the phenyl ring enhances the compound's potency by improving interactions with target proteins. Studies have indicated that compounds containing this group exhibit increased efficacy in inhibiting enzymes involved in neurotransmitter degradation and amyloid formation .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYFAHOMMFALF-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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